molecular formula C11H17NO2 B2867964 2-(Methyl(2-phenoxyethyl)amino)ethanol CAS No. 113824-76-3

2-(Methyl(2-phenoxyethyl)amino)ethanol

Cat. No. B2867964
CAS RN: 113824-76-3
M. Wt: 195.262
InChI Key: HYGYCZYEPMSPAP-UHFFFAOYSA-N
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Description

“2-(Methyl(2-phenoxyethyl)amino)ethanol” is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 . It is a colorless to light-yellow liquid .


Molecular Structure Analysis

The molecular structure of “2-(Methyl(2-phenoxyethyl)amino)ethanol” consists of a central ethanol molecule, with a methylamino group and a phenoxyethyl group attached to the second carbon atom . The exact 3D structure can be obtained from various chemical databases .


Physical And Chemical Properties Analysis

“2-(Methyl(2-phenoxyethyl)amino)ethanol” is a colorless to light-yellow liquid . It has a molecular weight of 195.26 . The compound should be stored in a refrigerator and is stable at room temperature .

Scientific Research Applications

Receptor Differentiation and Sympathomimetic Activity

Structural modification of compounds related to 2-(Methyl(2-phenoxyethyl)amino)ethanol, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, has demonstrated changes in sympathomimetic activity, leading to the differentiation of β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding receptor-specific drug actions and developing targeted therapies for various conditions affecting the heart, adipose tissue, and bronchioles (Lands, Ludueña, & Buzzo, 1967).

Heterocyclic Compounds Synthesis

The exploration of Norphenylephrine derivatives, including structures similar to 2-(Methyl(2-phenoxyethyl)amino)ethanol, for the synthesis of heterocyclic compounds like tetrahydroisoquinolines, has shown potential in developing new chemical entities. These findings could lead to novel drugs or materials with unique biological or physical properties (Kametani et al., 1970).

Gas-phase Clusters and Neurotransmission

Studies on clusters of phenol and ethanolamine, related to 2-(Methyl(2-phenoxyethyl)amino)ethanol, have revealed insights into protonated neurotransmitters in the gas phase. This research contributes to a deeper understanding of the molecular basis of neurotransmission and the role of hydrogen bonding in molecular interactions, with implications for designing drugs that target neurotransmitter receptors more effectively (Macleod & Simons, 2003).

Polymerization Initiators

The compound has been investigated as an initiator for the ring-opening polymerization of certain monomers, demonstrating its utility in creating polymers with specific end-functionalities. This application is significant for the development of new materials with tailored properties for medical, industrial, or technological uses (Bakkali-Hassani et al., 2018).

Catalytic Activity and Metal Complexes

Research into the catalytic activities of metal complexes involving ligands related to 2-(Methyl(2-phenoxyethyl)amino)ethanol underscores the potential for these complexes in catalyzing various chemical reactions. Such studies are foundational for advancing catalysis science, with applications ranging from industrial synthesis to environmental remediation (Ren et al., 2011).

Safety and Hazards

“2-(Methyl(2-phenoxyethyl)amino)ethanol” is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-[methyl(2-phenoxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(7-9-13)8-10-14-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGYCZYEPMSPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(2-phenoxyethyl)amino)ethanol

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